molecular formula C10H9ClN2 B1675019 洛非米唑 CAS No. 65571-68-8

洛非米唑

货号 B1675019
CAS 编号: 65571-68-8
分子量: 192.64 g/mol
InChI 键: MBKWNJVQSFBLQI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lofemizole is a compound with the molecular formula C10H9ClN2. It has a molecular weight of 192.64 g/mol . The IUPAC name for Lofemizole is 4-(4-chlorophenyl)-5-methyl-1H-imidazole .


Molecular Structure Analysis

The molecular structure of Lofemizole consists of a 5-membered imidazole ring attached to a 4-chlorophenyl group and a methyl group . The InChI string for Lofemizole is InChI=1S/C10H9ClN2/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

Lofemizole has a molecular weight of 192.64 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. It also has one rotatable bond . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 2.8 .

科学研究应用

1. 生物样本中的色谱评价

  • 概述: 为了药代动力学和生物利用度研究,建立了评估非甾体类抗炎药洛非米唑在生物体液中的分析条件。开发了两种方法:一种使用火焰离子化检测器,另一种使用电子俘获检测,两种方法均具有令人满意的回收率、重现性和特异性。火焰离子化检测方法特别适用于动物物种的药代动力学研究 (Marzo, Treffner, Neggiani, & Staibano, 1984)

2. 抗抑郁药性的研究

  • 概述: 该研究探讨了洛非米唑及其代谢物洛非普拉明在大鼠抑郁模型中的抗抑郁药性。研究发现,一定剂量的洛非米唑及其代谢物表现出抗抑郁活性,表明其在治疗抑郁症状方面具有潜力 (Kelly & Leonard, 1999)

3. 与人血清蛋白的结合

  • 概述: 对包括洛非米唑在内的2-咪唑啉类药物进行了与人血清蛋白(HSA)和α1-酸性糖蛋白(AGP)结合的研究。该研究为洛非米唑与主要转运蛋白的相互作用提供了见解,有助于更好地理解其药代动力学 (Woolfork, Suh, Weigand, & Hage, 2021)

4. 治疗高血压的疗效

  • 概述: 一项比较洛非米唑衍生物洛非西定与可乐定治疗中度原发性高血压的研究表明,洛非西定有效降低血压。这项研究突出了洛非米唑衍生物在高血压治疗中的潜力 (Wilkins, Winternitz, Oparil, Smith, & Dustan, 1981)

5. 多取代咪唑的合成

  • 概述: 一项研究使用CoFe2O4作为催化剂合成多取代咪唑,包括洛非米唑。这证明了一种高效、绿色的方法用于生产像洛非米唑这样的化合物,产率高,纯度高 (Mostaghni & Taat, 2020)

安全和危害

Specific safety and hazard information for Lofemizole is not available in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

属性

IUPAC Name

4-(4-chlorophenyl)-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKWNJVQSFBLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057797
Record name Lofemizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lofemizole

CAS RN

65571-68-8
Record name Lofemizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65571-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lofemizole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065571688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lofemizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lofemizole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOFEMIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8G23FPC3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lofemizole
Reactant of Route 2
Reactant of Route 2
Lofemizole
Reactant of Route 3
Reactant of Route 3
Lofemizole
Reactant of Route 4
Reactant of Route 4
Lofemizole
Reactant of Route 5
Reactant of Route 5
Lofemizole
Reactant of Route 6
Reactant of Route 6
Lofemizole

Citations

For This Compound
16
Citations
A Marzo, E Treffner, PP Neggiani, G Staibano - Journal of Chromatography …, 1984 - Elsevier
… paper reports the analytical conditions allowing lofemizole, … The first approach led to an N-methyl derivative of lofemizole … derivative of lofemizole which was suitable for pharmacokinetic …
Number of citations: 1 www.sciencedirect.com
H González-Díaz, D Viña, L Santana… - Bioorganic & medicinal …, 2006 - Elsevier
A Markov model based QSAR is introduced for the rational selection of anticancer compounds. The model discriminates 90.3% of 226 structurally heterogeneous anticancer/non-…
Number of citations: 39 www.sciencedirect.com
E Estrada, A Peña - Bioorganic & medicinal chemistry, 2000 - Elsevier
Theoretical models to virtual screening and rational design of anticonvulsant compounds based on a topological sub-structural molecular design (TOSS-MODE) approach are …
Number of citations: 171 www.sciencedirect.com
E Estrada, E Uriarte, A Montero, M Teijeira… - Journal of medicinal …, 2000 - ACS Publications
A topological substructural approach to molecular design (TOSS-MODE) has been introduced for the selection and design of anticancer compounds. A quantitative model that …
Number of citations: 218 pubs.acs.org
KD Rainsford - Side-Effects of Anti-Inflammatory Drugs: Part One …, 1987 - Springer
During this decade much concern has been expressed both in the lay and specialist medical press and the media about the increasing incidence and severity of the side-effects which …
Number of citations: 32 link.springer.com
MAC Pérez, MB Sanz - Bioorganic & medicinal chemistry, 2004 - Elsevier
The central nervous system (CNS) activity has been investigated by using a topological substructural molecular approach (TOPS–MODE). A discriminant analysis to classify CNS and …
Number of citations: 27 www.sciencedirect.com
B SLUSHER, R RAIS, LC TENORA, P MAJER… - ic.gc.ca
Prodrugs of glutamine analogs, such as prodrugs of aza-serine, and 6-diazo-5-oxo-norleucine (DON), and 5-diazo-4-oxo-L-norvaline (L-DONV) are disclosed. French Abstract L'…
Number of citations: 2 www.ic.gc.ca
KD Rainsford, GP Velo - 2012 - books.google.com
These two volumes contain the proceedings of a 3 day international meeting held at the University of Cambidge and Queens' College Cambridge from 31st July to 2nd August 1985 on …
Number of citations: 5 books.google.com
KD Rainsford - New Developments in Antirheumatic Therapy, 2012 - books.google.com
The enormous range of drugs which have recently become available for the treatment of the 100 or so different arthritic conditions present the physician with a challenge to determine if …
Number of citations: 0 books.google.com
E Bailey, S Barone, RE Stitzel, RJ Head, MT Bauza…
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。